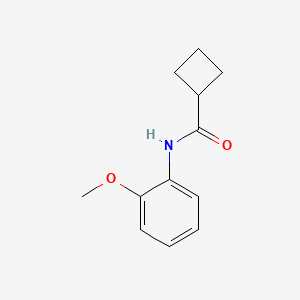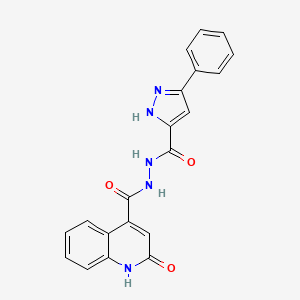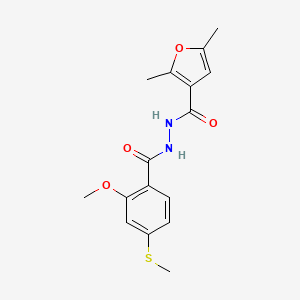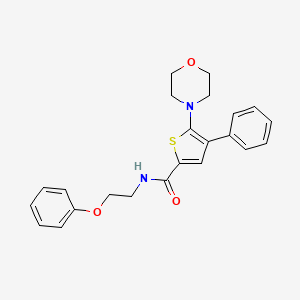
N-(2-methoxyphenyl)cyclobutanecarboxamide
説明
N-(2-methoxyphenyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Derivatives:
- N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, with various aryl substituents including 3-methoxyphenyl and 4-methoxyphenyl, have been synthesized and characterized. One such compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been extensively studied using crystal X-ray diffraction, revealing details about its molecular structure and conformation (Özer et al., 2009).
Analytical Profiles and Biological Matrices:
- Analytical profiles of methoxetamine, 3-methoxyeticyclidine, and 3-methoxyphencyclidine, which are related to N-(2-methoxyphenyl)cyclobutanecarboxamide, have been studied. Their determination in biological matrices like blood, urine, and vitreous humor using methods like liquid chromatography and mass spectrometry offers insights into their physiological impact and potential therapeutic applications (De Paoli et al., 2013).
Cytotoxicity Studies:
- Derivatives such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells evaluated. This research contributes to understanding the potential of these compounds in cancer treatment (Hassan et al., 2014).
Metabolism Studies:
- N-(2-methoxyphenyl)hydroxylamine, a human metabolite related to this compound, has been studied to understand its metabolism by rat hepatic microsomes. This research sheds light on the enzymatic processes involved in the metabolism of such compounds (Naiman et al., 2010).
Antiproliferative Activity:
- A compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide with antiproliferative activity against cancer cell lines has been synthesized and characterized. This indicates the potential therapeutic use of such compounds in oncology (Lu et al., 2021).
Identification of Novel Binding Sites:
- N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), revealing a novel binding site for FTO inhibitors. This research may contribute to obesity or obesity-associated disease treatment (He et al., 2015).
特性
IUPAC Name |
N-(2-methoxyphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-8-3-2-7-10(11)13-12(14)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNCUWZGCQGYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)

![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)
![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)



![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
